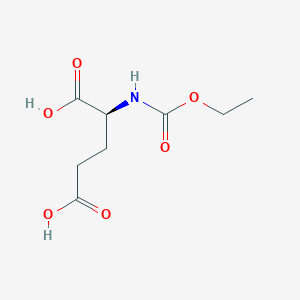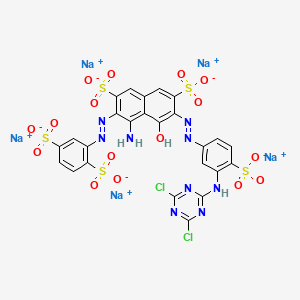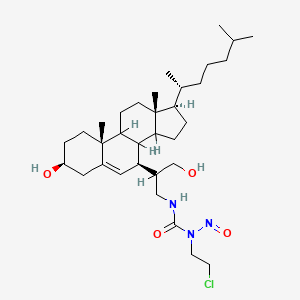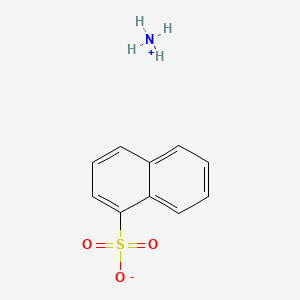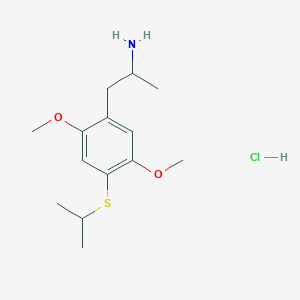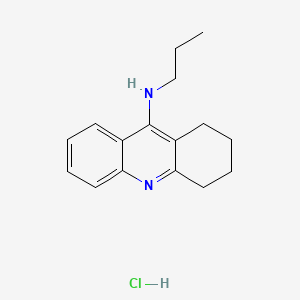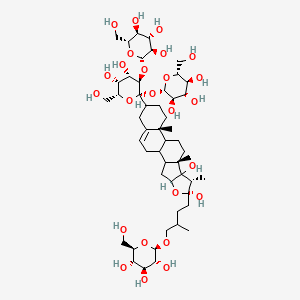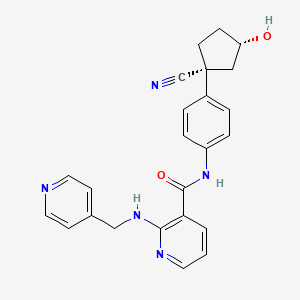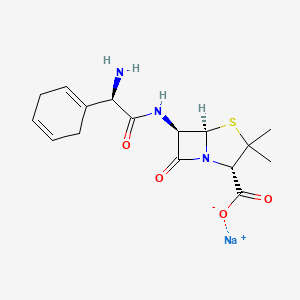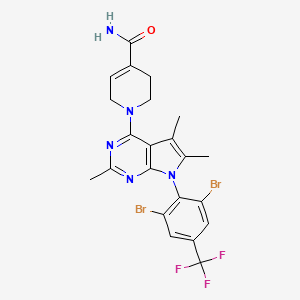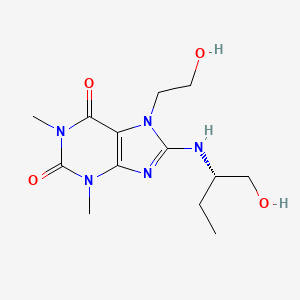
OxathiolanU-(-)-alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OxathiolanU-(-)-alpha is a compound belonging to the class of oxathiolanes, which are heterocyclic compounds containing both oxygen and sulfur atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxathiolane compounds typically involves the reaction of oxiranes (epoxides) with sulfur-containing reagents. One common method is the reaction of aryl isothiocyanates with oxiranes in the presence of a catalytic amount of methoxide in tetrahydrofuran (THF) at room temperature . This method yields functionalized oxathiolane derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of oxathiolane compounds often involves the use of sulfenyl chloride chemistry. This method constructs the oxathiolane framework from acyclic precursors such as chloroacetic acid, vinyl acetate, sodium thiosulfate, and water . This approach is advantageous due to the availability and low cost of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
OxathiolanU-(-)-alpha undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted oxathiolane derivatives.
Wissenschaftliche Forschungsanwendungen
OxathiolanU-(-)-alpha has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of oxathiolanU-(-)-alpha involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
OxathiolanU-(-)-alpha can be compared with other oxathiolane derivatives such as lamivudine and emtricitabine, which are used as antiviral agents . These compounds share a similar oxathiolane ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
List of Similar Compounds
- Lamivudine
- Emtricitabine
- BCH-189
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
149819-45-4 |
|---|---|
Molekularformel |
C8H10N2O4S |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m0/s1 |
InChI-Schlüssel |
BNVOMPQTQUUYHU-BQBZGAKWSA-N |
Isomerische SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=CC(=O)NC2=O |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


